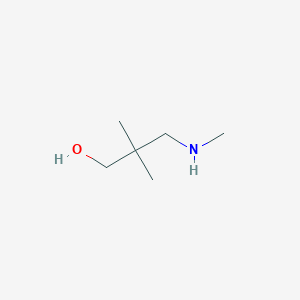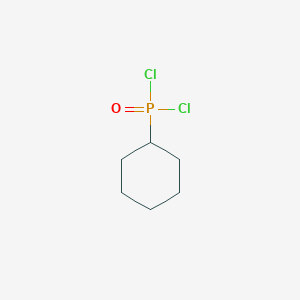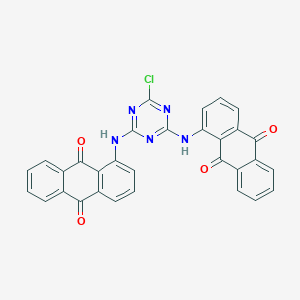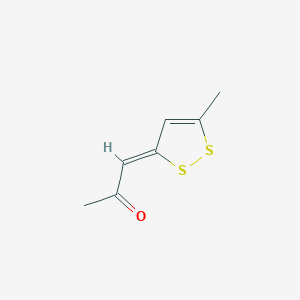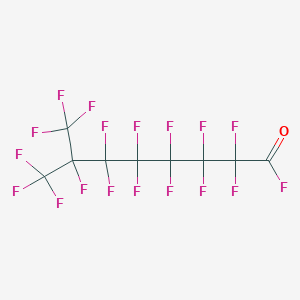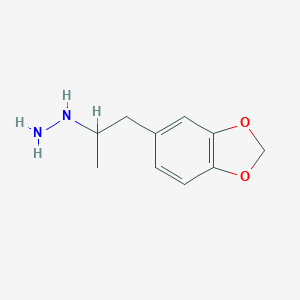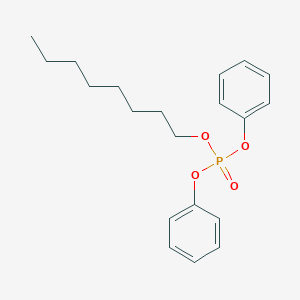![molecular formula C16H15NO2 B093461 N-[2-(2-Oxopropyl)phenyl]benzamide CAS No. 19051-04-8](/img/structure/B93461.png)
N-[2-(2-Oxopropyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Oxopropyl)phenyl]benzamide, also known as OPB-9195, is a chemical compound that has gained considerable interest in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known to exhibit potent anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of N-[2-(2-Oxopropyl)phenyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to possess anti-tumor properties, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to exhibit good pharmacokinetic properties, with high bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[2-(2-Oxopropyl)phenyl]benzamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and painful conditions. Additionally, this compound has been shown to possess anti-tumor properties, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its widespread use in research studies.
Orientations Futures
There are several future directions for the research on N-[2-(2-Oxopropyl)phenyl]benzamide. One potential direction is to further investigate its anti-tumor properties and its potential use in cancer therapy. Another potential direction is to investigate its potential use in the treatment of other inflammatory and painful conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion
This compound is a chemical compound that has gained considerable interest in the field of scientific research due to its potential therapeutic applications. It exhibits potent anti-inflammatory and analgesic properties and has been shown to possess anti-tumor properties as well. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound, including investigating its potential use in cancer therapy and other inflammatory and painful conditions.
Méthodes De Synthèse
The synthesis of N-[2-(2-Oxopropyl)phenyl]benzamide involves the condensation of 2-acetylphenylboronic acid with 2-bromoacetophenone in the presence of a palladium catalyst. The resulting product is then subjected to a reaction with benzoyl chloride to obtain this compound in high yields.
Applications De Recherche Scientifique
N-[2-(2-Oxopropyl)phenyl]benzamide has shown promising results in various scientific research studies. It has been found to exhibit potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and painful conditions. Additionally, this compound has also been shown to possess anti-tumor properties, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
19051-04-8 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
N-[2-(2-oxopropyl)phenyl]benzamide |
InChI |
InChI=1S/C16H15NO2/c1-12(18)11-14-9-5-6-10-15(14)17-16(19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
Clé InChI |
PVZBUWPOEZQFLH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Synonymes |
N-[2-(2-Oxopropyl)phenyl]benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






